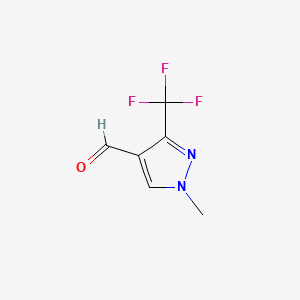

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXGLZIJJETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 128225-66-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic routes, including a state-of-the-art lithiation protocol and the classical Vilsmeier-Haack formylation. Furthermore, it explores the compound's critical role as a versatile intermediate in the development of targeted therapeutic agents and advanced agrochemicals, substantiated by peer-reviewed literature. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of a Fluorinated Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in the design of compounds with a wide range of biological activities. The introduction of a trifluoromethyl (-CF3) group to the pyrazole ring, as seen in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, further enhances its utility. The -CF3 group is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, with its reactive aldehyde functionality, is a particularly valuable intermediate. This aldehyde group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its strategic importance is underscored by its application in the synthesis of potent fungicides and its structural relation to the core of prominent anti-inflammatory drugs.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 128225-66-1 | SynQuest Laboratories[2] |

| Molecular Formula | C₆H₅F₃N₂O | PubChem[3] |

| Molecular Weight | 178.11 g/mol | PubChem[3] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | PubChem[3] |

| SMILES | CN1C=C(C(=N1)C(F)(F)F)C=O | PubChem[3] |

| Appearance | Not specified (typically a solid) | General knowledge |

| XLogP3 | 0.6 | PubChem[3] |

Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

The synthesis of this key intermediate can be approached through several strategic routes. Below, we detail a modern, high-yield method involving lithiation, followed by a discussion and generalized protocol for the classical Vilsmeier-Haack formylation.

Synthesis via Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

A practical and efficient method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves the direct formylation of the parent pyrazole, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, via a lithiation reaction. This approach, as demonstrated by Tairov et al., offers excellent regioselectivity and high yields, particularly when conducted in a flow reactor, which allows for precise control over reaction parameters.[4]

Experimental Protocol:

Step 1: Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole

The starting material, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, can be synthesized from the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.[4]

Step 2: Lithiation and Formylation

-

A solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of a strong organolithium base, such as n-butyllithium (n-BuLi), in a suitable solvent (e.g., hexanes) is added dropwise to the pyrazole solution. The reaction mixture is stirred at low temperature for a specified period to ensure complete lithiation at the 4-position.

-

Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture. The formylating agent quenches the lithiated pyrazole intermediate.

-

The reaction is allowed to warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Synthesis via Vilsmeier-Haack Formylation

Generalized Experimental Protocol (Adaptable):

-

Formation of the Vilsmeier Reagent: Anhydrous DMF is cooled in an ice bath under an inert atmosphere. Phosphorus oxychloride (POCl₃) is added dropwise with stirring. The mixture is then stirred at room temperature to allow for the formation of the Vilsmeier reagent (a chloromethyliminium salt).

-

Formylation: The substrate, in this case, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, is added to the pre-formed Vilsmeier reagent. The reaction mixture is then heated to a temperature typically ranging from 60 to 120 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4]

-

Workup and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized with an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Applications in Agrochemical and Pharmaceutical Synthesis

The strategic placement of the trifluoromethyl and aldehyde groups on the 1-methyl-pyrazole core makes this compound a highly sought-after intermediate in the synthesis of high-value molecules.

Intermediate for Pyrazole Carboxamide Fungicides

A significant application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde lies in its role as a precursor to pyrazole carboxamide fungicides. The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This carboxylic acid is a key component in the synthesis of a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to their demise.

A study by Wu et al. (2012) details the synthesis of a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides. These compounds were synthesized from the corresponding pyrazole-4-carboxylic acid and exhibited significant in vitro antifungal activity against various phytopathogenic fungi. The general synthetic scheme involves the coupling of the pyrazole-4-carboxylic acid (derived from the aldehyde) with a substituted aminopyridine.

Structural Analogue in the Development of COX-2 Inhibitors

While not a direct precursor in the most common synthetic routes, the 1,5-diaryl-3-(trifluoromethyl)pyrazole scaffold is the core structure of the highly successful nonsteroidal anti-inflammatory drug (NSAID), Celecoxib (Celebrex®).[1] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

The synthesis of Celecoxib and its analogues typically involves the condensation of a 1,3-diketone with a substituted hydrazine. The insights gained from the synthesis and structure-activity relationship (SAR) studies of compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are invaluable for the design and development of new generations of selective COX-2 inhibitors and other therapeutic agents targeting similar biological pathways. The aldehyde functionality, in particular, offers a gateway to a diverse range of derivatives for SAR exploration.

Conclusion

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 128225-66-1) is a fundamentally important and versatile building block in contemporary chemical synthesis. Its unique combination of a fluorinated pyrazole core and a reactive aldehyde group provides a powerful platform for the construction of complex and biologically active molecules. The synthetic routes outlined in this guide, particularly the efficient lithiation protocol, offer reliable and scalable methods for its preparation. Its demonstrated utility in the synthesis of advanced fungicides and its structural relevance to blockbuster anti-inflammatory drugs highlight its continued importance in both the agrochemical and pharmaceutical industries. This guide serves as a testament to the enduring value of well-designed heterocyclic intermediates in driving innovation in science and medicine.

References

-

Tairov, M., Levchenko, V., Stadniy, I., Dmytriv, Y., Dehtiarov, S., Kibalnyi, M., Melnyk, A., Veselovych, S., Borodulin, Y., Kolotilov, S., Ryabukhin, S., & Volochnyuk, D. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 10(55), 33261-33274. [Link]

-

Popov, A. V., & Pirogov, A. N. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

-

Juknevičiūtė, K., Voitechovičiūtė, A., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1447. [Link]

-

Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4), 1-5. [Link]

-

Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2019). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 7(3), 164-171. [Link]

-

Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 17(12), 14205-14218. [Link]

-

El-Gharably, A. A., & Al-Omar, M. A. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(40), 26035-26071. [Link]

-

Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed, 23201640. [Link]

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., ... Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(10), 2650. [Link]

-

Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules (Basel, Switzerland), 23(10), 2650. [Link]

-

Karnaš, M., Vrandečić, K., Ćosić, J., Šarkanj, G. K., Majić, I., Agić, D., ... & Bešlo, D. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules (Basel, Switzerland), 28(11), 4496. [Link]

-

Ragab, F. A., Ali, O. M., George, R. F., Abd-Elghany, N. A., & El-Sayed, M. A. A. (2020). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1276–1293. [Link]

-

PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Journal of Chemical Research. Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. [Link]

-

ResearchGate. (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. [Link]

-

Liu, Z., Liu, Y., & Yang, G. (2014). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 19(12), 20496-20506. [Link]

-

Attary, O., & El-Din, A. S. (2011). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

-

PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. [Link]

Sources

- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic compound of significant interest in modern chemical research and development. Its unique molecular architecture, featuring a reactive aldehyde group, a stable pyrazole core, and an electron-withdrawing trifluoromethyl substituent, makes it a highly versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and molecular formula. These identifiers are crucial for unambiguous documentation and for predicting chemical behavior.

-

Chemical Formula: C₆H₅F₃N₂O

-

Molecular Weight: 178.11 g/mol

-

CAS Number: 128225-66-1

-

Synonyms: 1-Methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, 1H-Pyrazole-4-carboxaldehyde, 1-methyl-3-(trifluoromethyl)-

Caption: Structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

Physical and Spectroscopic Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various solvents and matrices.

Table of Physical Properties

| Property | Value | Source |

| Molecular Weight | 178.11 g/mol | PubChem |

| Molecular Formula | C₆H₅F₃N₂O | PubChem |

| Appearance | White to off-white solid | ChemicalBook |

| Boiling Point | 285.7 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.545 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 8.21 ± 0.50 (Predicted) | ChemicalBook |

| XLogP3 | 0.6 | PubChem |

Spectroscopic Data

Chemical Properties and Reactivity

The chemical behavior of this molecule is governed by the interplay between the aldehyde group, the aromatic pyrazole ring, and the trifluoromethyl substituent.

Reactivity of the Aldehyde Functional Group

The aldehyde group at the 4-position is a key reactive site, making the compound a valuable synthetic intermediate.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents like potassium permanganate or chromium trioxide. This derivative is also a crucial intermediate for pesticides.

-

Reduction: The aldehyde can be reduced to a primary alcohol, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Condensation Reactions: As a typical aldehyde, it undergoes condensation reactions. A notable example is its reaction with hydroxylamine to form the corresponding oxime, 1-methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime, which is an important step in the synthesis of agrochemicals.

Influence of the Pyrazole Ring and Substituents

The pyrazole ring and its substituents significantly influence the molecule's overall properties.

-

Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing. This property can enhance the metabolic stability and binding affinity of derivative compounds to biological targets by increasing lipophilicity.

-

Pyrazole Core: The pyrazole ring itself is a key pharmacophore in many biologically active compounds. It can participate in crucial intermolecular interactions such as hydrogen bonding and π-π stacking, which are vital for stabilizing a compound's binding to enzymes or receptors.

Stability and Storage

-

Storage: It is recommended to store the compound in a dry, cool, and well-ventilated place in a tightly closed container. Storage under an inert gas like nitrogen or argon at 2-8°C is also advised.

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.

Synthesis and Experimental Protocols

The synthesis of 1-

An In-Depth Technical Guide to the Structural Elucidation of 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carbaldehyde

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives containing trifluoromethyl groups are cornerstone building blocks in modern medicinal and agrochemical research, prized for their unique biological activities.[1][2][3] Accurate and definitive structural confirmation is therefore a critical prerequisite for any downstream application, from structure-activity relationship (SAR) studies to regulatory submission. This document is intended for researchers, analytical scientists, and drug development professionals, offering a narrative built on the principles of causality in experimental design and self-validating protocols. We will dissect the application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, demonstrating how their synergistic integration provides an irrefutable confirmation of the target molecule's constitution.

The Molecule: Strategic Importance and Structural Hypotheses

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₆H₅F₃N₂O, Molecular Weight: 178.11 g/mol ) is a strategically important intermediate.[4] The pyrazole core is a privileged scaffold in pharmacology, while the trifluoromethyl group often enhances metabolic stability and binding affinity. The aldehyde functional group serves as a versatile handle for further synthetic transformations.

Our elucidation process begins with the hypothesized structure, which dictates the expected analytical outcomes.

Caption: General synthetic workflow via Vilsmeier-Haack formylation.

The Analytical Gauntlet: A Step-by-Step Elucidation Workflow

A robust structural confirmation relies on a tiered analytical approach, where each technique provides a unique piece of the puzzle. Our workflow is designed for maximal information gain and cross-validation at each step.

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Directive: The first step is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. [5]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

Expected Data & Interpretation

The primary objective is to find a measured mass that corresponds precisely to the calculated mass of the target compound's protonated form.

| Property | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | - |

| Molecular Weight | 178.11 g/mol | [4] |

| Calculated Exact Mass [M] | 178.035397 | PubChem [4] |

| Expected Ion [M+H]⁺ | 179.04322 | Calculated |

| Expected Ion [M+Na]⁺ | 201.02517 | Calculated |

A measured mass for the [M+H]⁺ ion of 179.0432 ± 0.0009 (for 5 ppm accuracy) provides high confidence in the elemental formula C₆H₅F₃N₂O. Further fragmentation analysis might reveal losses corresponding to key moieties (e.g., loss of CHO, m/z 29; loss of CF₃, m/z 69), offering preliminary structural clues. [7][8]

Infrared Spectroscopy: A Functional Group Fingerprint

Directive: With the molecular formula confirmed, IR spectroscopy is employed to rapidly verify the presence of the key functional groups—specifically, the aldehyde and the trifluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric (CO₂, H₂O) absorptions.

Expected Data & Interpretation

The IR spectrum should display characteristic absorption bands that act as a fingerprint for the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment | Reference |

| ~2850, ~2750 | Medium-Weak | C-H Stretch | Aldehydic C-H | [6][7] |

| ~1700 | Strong | C=O Stretch | Conjugated Aldehyde | [6][8] |

| ~1550 | Medium | C=N/C=C Stretch | Pyrazole Ring | - |

| 1350-1100 | Very Strong | C-F Stretch | Trifluoromethyl Group | [9] |

The presence of a strong carbonyl (C=O) band around 1700 cm⁻¹ (lowered from the typical ~1730 cm⁻¹ due to conjugation with the pyrazole ring) and the two distinct aldehydic C-H stretches are definitive markers for the aldehyde. [9][11]The intense, broad absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F bonds in the CF₃ group. [8]

Nuclear Magnetic Resonance: The Definitive Structural Map

Directive: NMR spectroscopy provides the ultimate, unambiguous proof of structure by mapping the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ carbons.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using an appropriate standard if quantitative analysis is needed.

-

(Optional) 2D NMR: If assignments are ambiguous, acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range (2-3 bond) C-H correlations.

Expected Data & Interpretation

The proton NMR should show three distinct singlet signals, integrating to 1H, 1H, and 3H respectively, confirming the number of protons in each unique chemical environment.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| Aldehyde | ~9.9 | Singlet | 1H | -CHO | [2][10] |

| Pyrazole H-5 | ~8.2 | Singlet | 1H | C5-H | [2][10] |

| N-Methyl | ~4.0 | Singlet | 3H | N-CH₃ | - |

The significant downfield shift of the aldehyde and pyrazole protons is expected due to the electron-withdrawing effects of the carbonyl, the pyrazole ring itself, and the trifluoromethyl group. The lack of splitting (all singlets) is a key feature, indicating no adjacent proton neighbors for any of the signals.

The ¹³C NMR spectrum will reveal all six unique carbon atoms in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity (¹⁹F coupled) | Assignment | Reference |

| Aldehyde | ~183 | Singlet | -CHO | [2][10] |

| Pyrazole C3 | ~145 | Quartet (q) | C-CF₃ | [9] |

| Pyrazole C5 | ~140 | Singlet | C5 | - |

| CF₃ | ~121 | Quartet (q) | -CF₃ | [2][9] |

| Pyrazole C4 | ~115 | Singlet | C4 | - |

| N-Methyl | ~38 | Singlet | N-CH₃ | - |

Note: The chemical shifts are estimates and can vary with solvent. The key diagnostic signals are the two quartets arising from carbon-fluorine coupling. The carbon of the CF₃ group will appear as a large quartet due to the one-bond coupling (¹JCF), while the C3 carbon to which it is attached will appear as a smaller quartet due to the two-bond coupling (²JCF).

The ¹⁹F NMR provides a simple yet powerful confirmation of the trifluoromethyl group. A single, sharp signal is expected around δ -60 to -63 ppm , confirming that all three fluorine atoms are chemically equivalent, as they should be in a freely rotating CF₃ group. [9]

Connectivity Confirmation with 2D NMR

An HMBC experiment provides the final, irrefutable links between these puzzle pieces.

Caption: Key expected HMBC correlations confirming connectivity.

Key correlations to look for are:

-

The aldehyde proton (H-CHO) showing a 3-bond correlation to C5 and a 2-bond correlation to C4.

-

The N-methyl protons (-CH₃) showing a 2-bond correlation to C5.

-

The pyrazole proton (H-5) showing a 2-bond correlation to C4.

Conclusion: A Unified Structural Verdict

The structural elucidation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is achieved not by a single measurement, but by the logical and systematic integration of orthogonal analytical techniques.

HRMS provides the exact elemental formula. IR spectroscopy confirms the presence of the critical aldehyde and trifluoromethyl functional groups. Finally, a full suite of ¹H, ¹³C, and ¹⁹F NMR experiments, potentially augmented by 2D techniques, provides the definitive atomic connectivity map. Together, these self-validating systems leave no ambiguity as to the identity and structure of the target compound, providing the solid analytical foundation required for its application in scientific research and development.

References

-

Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

The C=O Bond, Part II: Aldehydes | Spectroscopy Online. (2017). Retrieved from [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. (n.d.). Retrieved from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. (2024). Retrieved from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. NC State University Libraries. (n.d.). Retrieved from [Link]

-

1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. National Institutes of Health (NIH). (n.d.). Retrieved from [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025). Retrieved from [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes. (2021). Retrieved from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. (2022). Retrieved from [Link]

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). (n.d.). Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). (2024). Retrieved from [Link]

Sources

- 1. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Strategies, Mechanisms, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a pivotal fluorinated heterocyclic building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, and a reactive carbaldehyde handle for diverse downstream derivatization, makes it a highly sought-after intermediate. This in-depth guide provides a comprehensive overview of the primary synthetic routes to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of available methodologies. We will explore the classic Vilsmeier-Haack formylation and modern lithiation-based approaches, offering field-proven insights to enable researchers to make informed decisions for their specific synthetic campaigns.

Introduction: The Significance of a Fluorinated Pyrazole Synthon

The pyrazole core is a "privileged scaffold" in drug discovery, present in a multitude of FDA-approved drugs such as the anti-inflammatory agent Celecoxib.[1] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The aldehyde functionality at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling the construction of more complex molecular architectures through reactions like condensation, oxidation, reduction, and Wittig olefination.[2][3]

Consequently, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a critical intermediate for synthesizing a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and potent agrochemicals.[4][5] This guide aims to consolidate the synthetic knowledge surrounding this valuable molecule, providing both theoretical grounding and practical, actionable protocols.

Retrosynthetic Analysis & Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule points to two primary strategies, centered on the formation of the C4-aldehyde bond on a pre-formed pyrazole ring.

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Electrophilic Formylation (Vilsmeier-Haack Reaction) This is the most classical and widely documented approach. It involves the direct formylation of the electron-rich 4-position of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor using a Vilsmeier reagent.[6][7][8]

Strategy B: Metal-Halogen Exchange followed by Formylation A more modern approach involves the selective metallation (typically lithiation) of the pyrazole ring, followed by quenching the resulting organometallic species with a formylating agent like N,N-dimethylformamide (DMF).[9][10] This method offers high regioselectivity, particularly when direct electrophilic substitution is challenging or yields isomeric mixtures.

Synthesis of the Core Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Both primary strategies rely on the availability of the key precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole. A robust synthesis of this starting material is therefore paramount. The most common method involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl equivalent with methylhydrazine.

A practical, one-step procedure starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine.[9][10][11] This reaction typically produces a mixture of two regioisomers: the desired 1,3-substituted pyrazole and the 1,5-substituted isomer. These isomers must be carefully separated, often by fractional distillation, based on their differing boiling points.[9][10]

Caption: Workflow for the synthesis of the key pyrazole precursor.

Detailed Synthetic Protocols

Method A: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[12][13] The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). This electrophile then attacks the C4 position of the pyrazole ring, followed by hydrolysis to yield the aldehyde.

Causality: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The substitution occurs preferentially at the C4 position due to electronic and steric factors. The N-methyl group enhances the electron-donating nature of the ring, activating it for this transformation.[6]

Detailed Protocol:

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| POCl3 | 3.0 | 153.33 | (Specify vol/mass) | Use fresh, handle in fume hood |

| DMF | - | 73.09 | (Specify vol) | Anhydrous, used as solvent & reagent |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1.0 | 150.10 | (Specify mass) | Starting material |

| Ice, Water | - | - | - | For quenching |

| Sodium Bicarbonate (sat. aq.) | - | - | - | For neutralization |

| Ethyl Acetate | - | - | - | For extraction |

| Anhydrous MgSO4 | - | - | - | For drying |

Step-by-Step Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Substrate Addition: Add 1-methyl-3-(trifluoromethyl)-1H-pyrazole to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 5-6 hours, monitoring progress by TLC.[8]

-

Quenching & Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralization: Carefully neutralize the acidic solution with saturated aqueous sodium bicarbonate until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford the pure aldehyde.

Method B: Lithiation and Formylation

This method provides an alternative, often cleaner, route. It relies on the deprotonation of the pyrazole ring at the 4-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting anion with DMF.

Causality: The hydrogen at the C4 position of the pyrazole is the most acidic aromatic proton, allowing for regioselective deprotonation by a strong organolithium base. The resulting pyrazolyl-lithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF.

Detailed Protocol:

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1.0 | 150.10 | (Specify mass) | Starting material |

| Anhydrous THF | - | 72.11 | (Specify vol) | Anhydrous solvent |

| n-Butyllithium (n-BuLi) | 1.1 | 64.06 | (Specify vol of soln) | Handle under inert atmosphere |

| Anhydrous DMF | 1.2 | 73.09 | (Specify vol) | Quenching agent |

| Saturated NH4Cl (aq.) | - | - | - | For quenching |

| Diethyl Ether | - | - | - | For extraction |

| Anhydrous Na2SO4 | - | - | - | For drying |

Step-by-Step Procedure:

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole and anhydrous tetrahydrofuran (THF).

-

Lithiathion: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 1 hour.[9][10]

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the lithiated species at -78 °C. Allow the reaction to stir for an additional 1-2 hours at this temperature.

-

Quenching: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by column chromatography to yield the final product.

Comparative Analysis of Synthetic Routes

| Feature | Method A: Vilsmeier-Haack | Method B: Lithiation/Formylation |

| Reagents | POCl3, DMF (commodity chemicals) | n-BuLi (pyrophoric, requires inert atmosphere), DMF, anhydrous solvents |

| Conditions | Elevated temperatures (80-90 °C) | Cryogenic temperatures (-78 °C) |

| Scalability | Generally straightforward to scale up | Can be challenging to scale due to temperature control and handling of n-BuLi |

| Selectivity | Good, but can be substrate-dependent | Excellent regioselectivity |

| Yield | Moderate to good[8] | Generally good to high[9][11] |

| Safety | Corrosive POCl3, exothermic quench | Pyrophoric n-BuLi, cryogenic hazards |

| Ideal For | Large-scale synthesis, robust substrates | Substrates sensitive to heat or acid; when high purity is critical |

Conclusion

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be reliably achieved through two primary methods: Vilsmeier-Haack formylation and lithiation-formylation. The choice between these routes depends on the scale of the reaction, available equipment, safety considerations, and the specific electronic properties of the pyrazole precursor. The Vilsmeier-Haack approach offers a cost-effective and scalable option using common reagents, while the lithiation pathway provides superior regioselectivity and is often preferred for smaller-scale, high-purity syntheses in a research setting. This guide provides the necessary technical details and causal reasoning to empower chemists to successfully synthesize this valuable building block for their research and development endeavors.

References

-

Tairov, M., et al. (2020). A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Enamine.

-

Tairov, M., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega.

-

Tairov, M., et al. (2020). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development.

-

Lee, J. H., et al. (1990). A method for preparation of 5-MTP. Journal of Heterocyclic Chemistry, 27, 243-245.

-

CN120590326B - A method for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol. Google Patents.

-

ChemicalBook. (2023). 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | 1207836-10-9.

-

BLDpharm. (n.d.). 1207836-10-9|6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile.

-

Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.

-

Chemsrc. (2023). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS 1207836-10-9.

-

Al-Ostoot, F. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules.

-

Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2011). ResearchGate.

-

Synthesis of heterocyclic compounds from 4-formylpyrazoles. (2019). ResearchGate.

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

-

WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.

-

Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

-

PubChem. (n.d.). 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

-

A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). International Journal of Creative Research Thoughts.

-

Al-Mousawi, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

-

Dai, H., et al. (2011). 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. Acta Crystallographica Section E.

-

Chem-Impex. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

-

Asati, V., et al. (2021). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central.

-

Quiroga, J., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its precise chemical identity, physicochemical properties, and established synthesis protocols, with a particular focus on the mechanistic principles behind the Vilsmeier-Haack formylation. Furthermore, this guide will explore the compound's reactivity and its pivotal role as a precursor in the synthesis of complex, biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile fluorinated pyrazole derivative.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an ideal framework for designing potent and selective modulators of biological targets. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3] Properties such as metabolic stability, lipophilicity, and binding affinity are often favorably modulated by this substitution.

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde stands out as a particularly valuable synthetic intermediate. It combines the stability of the N-methylated pyrazole ring with the potent electronic effects of a trifluoromethyl group at the 3-position and a reactive carbaldehyde (formyl) group at the 4-position. This specific arrangement makes it a cornerstone for constructing a diverse array of more complex molecules with significant biological activities.[1]

Nomenclature and Structural Identification

Correctly identifying a chemical compound is paramount for scientific accuracy and reproducibility. The title compound is unambiguously defined by the following identifiers.

IUPAC Name

The formal IUPAC name for the compound is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde .[4] This name precisely describes its structure:

-

Pyrazole: The core five-membered aromatic ring containing two adjacent nitrogen atoms.

-

1-methyl: A methyl group is attached to the nitrogen at position 1 of the pyrazole ring.

-

3-(trifluoromethyl): A -CF₃ group is located at position 3.

-

4-carbaldehyde: A -CHO (formyl) group is attached at position 4.

Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₆H₅F₃N₂O | PubChem[4] |

| Molecular Weight | 178.11 g/mol | PubChem[4] |

| CAS Number | 128225-66-1 | PubChem[4] |

| PubChem CID | 53302071 | PubChem[4] |

Synthesis and Mechanistic Considerations

The most common and efficient method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction .[3][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6] This reagent is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent. The choice of the C4 position for formylation is dictated by the electronic directing effects of the N-methyl and trifluoromethyl groups. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[7]

Causality Behind Experimental Choices:

-

Substrate: The starting material, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, is sufficiently electron-rich to undergo electrophilic substitution.

-

Reagents (DMF/POCl₃): This combination is the classic choice for generating the Vilsmeier reagent. It is cost-effective and highly effective for formylating a wide range of substrates.[8]

-

Temperature Control: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction. The subsequent formylation step often requires heating to overcome the activation energy for the electrophilic attack.[9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

This guide provides an in-depth technical overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document synthesizes core physicochemical data, validated synthesis protocols, and critical applications, grounding all information in authoritative references.

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic aldehyde that has garnered significant attention as a versatile intermediate in synthetic chemistry. The unique arrangement of its functional groups—a reactive aldehyde, a chemically stable trifluoromethyl group, and a pyrazole core—makes it a highly valuable precursor for complex molecular architectures. The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs for a range of diseases.[1] The incorporation of a trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the final active pharmaceutical ingredient (API) or agrochemical.

This guide elucidates the fundamental properties, synthesis, and strategic utility of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of its application. All quantitative data has been consolidated for clarity and is supported by computational predictions from established chemical databases.

| Property | Value | Source |

| Molecular Weight | 178.11 g/mol | PubChem[2] |

| Molecular Formula | C₆H₅F₃N₂O | PubChem[2] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | PubChem[2] |

| CAS Number | 128225-66-1 | PubChem[2] |

| SMILES | CN1C=C(C(=N1)C(F)(F)F)C=O | PubChem[2] |

| Monoisotopic Mass | 178.03539727 Da | PubChem[2] |

| XLogP3 | 0.6 | PubChem[2] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted pyrazoles often involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a common strategy involves the reaction of a trifluoromethyl-containing precursor with methylhydrazine. The following represents a generalized, high-yield pathway adapted from established methodologies for similar pyrazole structures.[3][4][5]

The causality behind this workflow is rooted in fundamental organic reactions. The initial condensation forms a reactive enamine, which is then cyclized with methylhydrazine. The choice of methylhydrazine is critical as it dictates the N-methylation of the pyrazole ring. The subsequent formylation step introduces the key aldehyde group at the C4 position.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 5. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

Navigating the Synthesis and Handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry and drug development. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to the creation of numerous successful therapeutic agents. Among the fluorinated heterocycles, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde stands out as a versatile building block for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of the critical safety considerations and handling protocols for this important synthetic intermediate, ensuring its effective and safe utilization in the laboratory.

Compound Profile and Hazard Assessment

Inferred Hazard Profile:

Based on available data for similar compounds, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde should be treated as a hazardous substance with the following potential effects:

-

Skin Irritation: Likely to cause skin irritation upon contact.[2][4]

-

Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][4]

-

Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][4]

-

Harmful if Swallowed: Ingestion may be harmful.[5]

The trifluoromethyl group, while generally stable, contributes to the compound's lipophilicity and potential for biological activity, necessitating careful handling to avoid systemic exposure.[6]

Physicochemical Properties (Predicted and Inferred):

| Property | Value | Source |

| Molecular Formula | C6H5F3N2O | [1] |

| Molecular Weight | 178.11 g/mol | [1] |

| Appearance | White to cream solid crystalline | [3] |

| Melting Point | 29 - 34 °C / 84.2 - 93.2 °F (for 1-Methyl-1H-pyrazole-4-carboxaldehyde) | [3] |

| Flash Point | > 230 °C / > 446 °F (for 1-Methyl-1H-pyrazole-4-carboxaldehyde) | [3] |

| Solubility | Information not available |

Prudent Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[4] This is the primary line of defense to prevent the inhalation of any airborne dust or vapors. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol:

The selection and consistent use of appropriate PPE is a critical, non-negotiable aspect of handling this chemical.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory.[7] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[8] Standard eyeglasses do not provide adequate protection. |

| Skin and Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[7] Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[9] For extended handling, consider double-gloving or using thicker, chemical-resistant gloves. |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection is typically not required. In situations where dust or aerosol generation is unavoidable or in the event of a spill, a NIOSH-approved respirator with a particulate filter is necessary.[3] |

Workflow for Donning and Doffing PPE:

Figure 1: Sequential workflow for donning and doffing Personal Protective Equipment.

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage Protocol:

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

The recommended storage temperature is between 0-8°C.[11]

Disposal Protocol:

This compound should be disposed of as hazardous chemical waste.[6]

-

Waste Collection: Collect all waste material (including contaminated consumables) in a designated, labeled, and sealed container for halogenated organic waste.

-

Container Rinsing: Empty containers must be triple-rinsed with an appropriate solvent. The first rinsate must be collected and disposed of as hazardous waste.[12]

-

Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

Disposal Decision Tree:

Figure 2: Decision-making process for the disposal of waste containing the target compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials for hazardous waste disposal.

-

Report: Report the spill to your laboratory supervisor and EHS department.

Synthesis and Reactivity Considerations

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its subsequent use in chemical reactions require careful planning and execution.

General Synthetic Approach:

The Vilsmeier-Haack reaction is a common method for the formylation of pyrazole rings to produce pyrazole-4-carbaldehydes.[13][14] This reaction typically involves the use of a formylating agent, such as a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Illustrative Synthetic Pathway:

Figure 3: Generalized synthetic scheme for the formation of the target compound.

Reactivity Profile:

The aldehyde functional group of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a key site of reactivity, participating in a variety of chemical transformations, including:

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Reactions with active methylene compounds to form a variety of heterocyclic and carbocyclic structures.[15]

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of both the pyrazole ring and the aldehyde functionality.

Conclusion

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a valuable synthetic intermediate with significant potential in drug discovery and development. Its safe and effective use hinges on a thorough understanding of its potential hazards and the strict adherence to established safety protocols. By implementing robust engineering controls, consistently utilizing appropriate personal protective equipment, and following prescribed procedures for storage and disposal, researchers can confidently and responsibly harness the synthetic utility of this important molecule.

References

-

[Benchchem. (n.d.). Proper Disposal of 1-

-

33)

Sources

- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.fr [fishersci.fr]

- 3. fishersci.com [fishersci.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pppmag.com [pppmag.com]

- 9. agsci.oregonstate.edu [agsci.oregonstate.edu]

- 10. 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Chemical Innovators

Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry

In the landscape of heterocyclic chemistry, the pyrazole nucleus stands out as a "biologically privileged" scaffold. Its unique arrangement of two adjacent nitrogen atoms within a five-membered aromatic ring imparts a distinct set of electronic and steric properties, making it a cornerstone in the design of novel therapeutic agents and advanced agrochemicals.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on a particularly valuable derivative: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde .

The incorporation of a trifluoromethyl (-CF3) group at the 3-position and a formyl (-CHO) group at the 4-position of the 1-methyl-pyrazole core creates a highly versatile and powerful building block for chemical synthesis. The trifluoromethyl group is renowned for its ability to enhance the biological activity and pharmacokinetic profile of drug candidates due to its high electronegativity, metabolic stability, and lipophilicity.[3] Concurrently, the aldehyde functionality serves as a synthetic linchpin, enabling a vast array of chemical transformations for the construction of complex molecular architectures.[1]

This technical guide provides an in-depth exploration of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, from its synthesis and chemical properties to its applications in drug discovery and materials science. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this potent intermediate in their research and development endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| Molecular Formula | C6H5F3N2O | PubChem CID 53302071[4] |

| Molecular Weight | 178.11 g/mol | PubChem CID 53302071[4] |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | PubChem CID 53302071[4] |

| CAS Number | 128225-66-1 | Amadis Chemical[5] |

| Computed XLogP3 | 0.6 | PubChem CID 53302071[4] |

| Appearance | Expected to be a solid at room temperature | Sigma-Aldrich |

Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: A Tale of Two Strategies

The synthesis of this key intermediate can be approached through two primary strategies: the traditional Vilsmeier-Haack formylation of a pre-formed pyrazole ring and a more modern approach involving the direct formylation of the pyrazole precursor via lithiation.

Strategy 1: The Classic Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a well-established and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[6][7] This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl3).[6]

Diagram 1: Proposed Vilsmeier-Haack Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Caption: A proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (Precursor)

This protocol is adapted from a procedure for the synthesis of the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which proceeds through the same pyrazole intermediate.[8][9]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel.

-

Initial Charge: Charge the flask with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Reagent Addition: Slowly add an aqueous solution of methylhydrazine (1.1 eq) to the flask at room temperature. An exothermic reaction may be observed.

-

Reaction: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a general procedure for the formylation of pyrazoles and should be optimized for the specific substrate.[6]

-

Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 eq) in an ice bath. Slowly add phosphorus oxychloride (POCl3, 1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in DMF.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, or until TLC indicates the consumption of the starting material.

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Strategy 2: Modern Lithiation and Formylation in Flow

A more recent and highly efficient method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves the direct lithiation of the pyrazole precursor followed by quenching with an electrophilic formylating agent.[10][11][12] This approach, particularly when carried out in a flow reactor, offers several advantages, including improved reaction control, enhanced safety, and higher yields.

Diagram 2: Lithiation and Formylation Workflow

Caption: A modern synthetic route using flow chemistry.

Conceptual Experimental Protocol: Lithiation and Formylation in Flow

This protocol is based on the work of Tairov et al. (2020) and represents a state-of-the-art approach.[10][11][12]

-

Flow Reactor Setup: A microreactor system is configured with two inlet pumps and a temperature-controlled reaction coil.

-

Reagent Streams: One pump delivers a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). The second pump delivers a solution of n-butyllithium (n-BuLi) in hexanes.

-

Lithiation: The two streams are mixed at the entrance of the reaction coil, which is maintained at a low temperature (e.g., -20 to 0 °C). The residence time in the coil is optimized to ensure complete lithiation at the 5-position of the pyrazole ring.

-

Electrophilic Quench: The stream containing the lithiated intermediate is then mixed with a stream of the formylating agent, N,N-dimethylformamide (DMF), in a subsequent reaction coil.

-

Work-up and Purification: The reaction mixture exiting the flow reactor is collected in a flask containing a quenching solution (e.g., saturated aqueous ammonium chloride). The product is then extracted, and the organic phase is dried and concentrated. Purification is typically achieved by column chromatography.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the 4-position of the pyrazole ring is a versatile functional handle that can participate in a wide range of chemical transformations. This reactivity makes 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde a valuable starting material for the synthesis of a diverse library of derivatives.

Key Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent. This carboxylic acid is itself a valuable intermediate for the synthesis of amides and esters.[13]

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of substituted amines.

-

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) allow for the conversion of the aldehyde to alkenes with control over stereochemistry.

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. For example, reaction with hydroxylamine yields the corresponding oxime, and reaction with hydrazines produces hydrazones. These reactions are often the first step in the synthesis of more complex heterocyclic systems.[14]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems, which are valuable Michael acceptors.

Applications in Drug Discovery and Agrochemicals

The unique combination of the 1-methyl-pyrazole core, the trifluoromethyl group, and the reactive aldehyde functionality has positioned 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde as a highly sought-after building block in both the pharmaceutical and agrochemical industries.